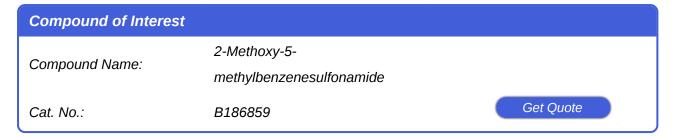


Crystal Structure Analysis of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. The document outlines the experimental protocols for synthesis and crystallization, presents a detailed summary of crystallographic data, and discusses the key structural features of the molecule. This guide is intended for researchers and professionals in the fields of crystallography, medicinal chemistry, and drug development to facilitate a deeper understanding of the solid-state properties of this class of compounds.

Introduction

N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative of interest in medicinal chemistry. Understanding its three-dimensional structure is crucial for elucidating its structure-activity relationships and for the rational design of new therapeutic agents. X-ray crystallography provides definitive insights into the molecular conformation, intermolecular interactions, and packing arrangements within the crystal lattice. This guide details the crystallographic analysis of the title compound.



Experimental Protocols Synthesis and Crystallization

The synthesis of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide was achieved by reacting para-toluenesulfonyl chloride with o-anisidine in the presence of aqueous sodium carbonate to maintain a pH of 8-10. The resulting precipitate was filtered, washed with water, and dried. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a dichloromethane (DCM) solution[1].

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a Bruker Kappa APEXII CCD diffractometer. Data collection was performed using Mo K α radiation (λ = 0.71073 Å) at a temperature of 296 K. A multi-scan absorption correction was applied to the data. The structure was solved by direct methods and refined by full-matrix least-squares on F². All C-H and H-atoms were positioned with idealized geometry and refined using a riding model[1].

Data Presentation

The crystallographic data and refinement parameters for N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details



Parameter	Value[1]
Empirical Formula	C14H15NO3S
Formula Weight	277.33
Crystal System	Orthorhombic
Space Group	Pbca
a (Å)	12.7395 (9)
b (Å)	11.4906 (6)
c (Å)	18.6968 (10)
V (ų)	2736.9 (3)
Z	8
Calculated Density (Mg m ⁻³)	1.346
Absorption Coefficient (mm ⁻¹)	0.24
F(000)	1168
Temperature (K)	296
Radiation	Mo Kα (λ = 0.71073 Å)
Reflections Collected	13798
Independent Reflections	3376
R_int	0.086
Final R indices [I > 2σ(I)]	R1 = 0.050, wR2 = 0.143
R indices (all data)	R1 = 0.143, wR2 = 0.143

Table 2: Selected Bond Lengths (Å)



Bond	Length (Å)[1]
S1-O1	1.429 (2)
S1-O2	1.432 (2)
S1-N1	1.631 (2)
S1-C1	1.757 (3)
N1-C7	1.418 (3)
O3-C8	1.359 (3)
O3-C14	1.424 (3)

Table 3: Selected Bond Angles (°)

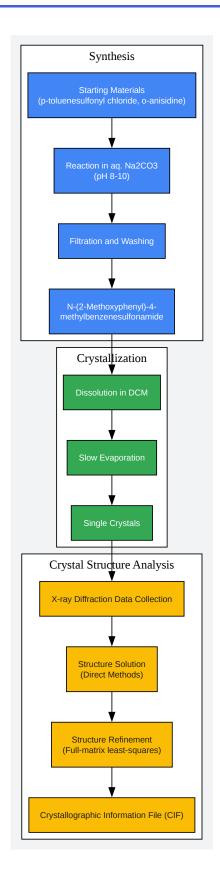
Angle	Value (°)[1]
O1-S1-O2	119.32 (14)
O1-S1-N1	108.43 (13)
O2-S1-N1	104.86 (12)
O1-S1-C1	106.45 (14)
O2-S1-C1	109.52 (15)
N1-S1-C1	107.48 (12)
C7-N1-S1	124.9 (2)

Structural Analysis and Visualization

The geometry around the sulfur atom in the SO₂ group is a distorted tetrahedron. A key feature of the molecular conformation is the relative orientation of the aromatic rings. The dihedral angle between the methoxy-substituted and the methyl-substituted aromatic rings is 71.39 (9)° [1]. The crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, which form inversion dimers[1].

Experimental and Analytical Workflow





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Workflow for Synthesis, Crystallization, and Structure Analysis.



Conclusion

The crystal structure of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide has been successfully determined by single-crystal X-ray diffraction. The detailed structural data presented in this guide, including bond lengths, bond angles, and intermolecular interactions, provide a fundamental understanding of the solid-state conformation of this molecule. This information is invaluable for computational modeling, structure-based drug design, and the development of new sulfonamide-based therapeutic agents. The established experimental protocols can serve as a basis for the crystallographic analysis of related compounds.

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References

- 1. researchgate.net [researchgate.net]
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